Cas no 1510016-12-2 (2-1-(aminomethyl)cyclopropyl-5-chlorophenol)
2-1-(aminomethyl)cyclopropyl-5-chlorophenol Chemical and Physical Properties
Names and Identifiers
-
- 2-1-(aminomethyl)cyclopropyl-5-chlorophenol
- 1510016-12-2
- EN300-1968792
- 2-[1-(aminomethyl)cyclopropyl]-5-chlorophenol
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- Inchi: 1S/C10H12ClNO/c11-7-1-2-8(9(13)5-7)10(6-12)3-4-10/h1-2,5,13H,3-4,6,12H2
- InChI Key: DGTMGENBRKHCNE-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=C(C=1)O)C1(CN)CC1
Computed Properties
- Exact Mass: 197.0607417g/mol
- Monoisotopic Mass: 197.0607417g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 193
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 46.2Ų
2-1-(aminomethyl)cyclopropyl-5-chlorophenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1968792-1g |
2-[1-(aminomethyl)cyclopropyl]-5-chlorophenol |
1510016-12-2 | 1g |
$1086.0 | 2023-09-16 | ||
| Enamine | EN300-1968792-5g |
2-[1-(aminomethyl)cyclopropyl]-5-chlorophenol |
1510016-12-2 | 5g |
$3147.0 | 2023-09-16 | ||
| Enamine | EN300-1968792-10g |
2-[1-(aminomethyl)cyclopropyl]-5-chlorophenol |
1510016-12-2 | 10g |
$4667.0 | 2023-09-16 | ||
| Enamine | EN300-1968792-0.05g |
2-[1-(aminomethyl)cyclopropyl]-5-chlorophenol |
1510016-12-2 | 0.05g |
$912.0 | 2023-09-16 | ||
| Enamine | EN300-1968792-0.1g |
2-[1-(aminomethyl)cyclopropyl]-5-chlorophenol |
1510016-12-2 | 0.1g |
$956.0 | 2023-09-16 | ||
| Enamine | EN300-1968792-0.25g |
2-[1-(aminomethyl)cyclopropyl]-5-chlorophenol |
1510016-12-2 | 0.25g |
$999.0 | 2023-09-16 | ||
| Enamine | EN300-1968792-0.5g |
2-[1-(aminomethyl)cyclopropyl]-5-chlorophenol |
1510016-12-2 | 0.5g |
$1043.0 | 2023-09-16 | ||
| Enamine | EN300-1968792-1.0g |
2-[1-(aminomethyl)cyclopropyl]-5-chlorophenol |
1510016-12-2 | 1g |
$1086.0 | 2023-05-31 | ||
| Enamine | EN300-1968792-2.5g |
2-[1-(aminomethyl)cyclopropyl]-5-chlorophenol |
1510016-12-2 | 2.5g |
$2127.0 | 2023-09-16 | ||
| Enamine | EN300-1968792-5.0g |
2-[1-(aminomethyl)cyclopropyl]-5-chlorophenol |
1510016-12-2 | 5g |
$3147.0 | 2023-05-31 |
2-1-(aminomethyl)cyclopropyl-5-chlorophenol Related Literature
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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3. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Additional information on 2-1-(aminomethyl)cyclopropyl-5-chlorophenol
Introduction to 2-(Aminomethyl)cyclopropyl 5-chlorophenol (CAS No. 1510016-12-2)
2-(Aminomethyl)cyclopropyl 5-chlorophenol (CAS No. 1510016-12-2) is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, with its unique structure, has garnered attention due to its potential applications in drug development and as an intermediate in chemical synthesis. The cyclopropyl ring, a three-membered carbon ring, is known for its strain and reactivity, making it a valuable component in various chemical reactions. The aminomethyl group attached to the cyclopropyl ring adds further functionality, enhancing the compound's versatility.
The 5-chlorophenol moiety introduces additional electronic effects and substituent effects, which can influence the compound's reactivity and biological activity. Recent studies have explored the synthesis of this compound using advanced methodologies, such as transition metal-catalyzed cross-coupling reactions and enzymatic catalysis. These methods have not only improved the yield but also enhanced the purity of the product, making it more suitable for downstream applications.
One of the most promising areas of research involving 2-(Aminomethyl)cyclopropyl 5-chlorophenol is its potential use as a building block in medicinal chemistry. The compound's structure allows for further functionalization, enabling the creation of derivatives with diverse biological activities. For instance, researchers have investigated its role in the development of antiviral agents, where the cyclopropyl group plays a crucial role in enhancing drug-target interactions.
Moreover, the chlorine substituent on the phenol ring has been shown to influence the compound's solubility and bioavailability, which are critical factors in drug design. Recent advancements in computational chemistry have allowed scientists to model the interactions between this compound and various biological targets, providing insights into its potential therapeutic applications.
In terms of synthesis, 2-(Aminomethyl)cyclopropyl 5-chlorophenol can be prepared through a variety of routes. One common method involves the coupling of a chlorophenol derivative with a cyclopropane-containing amine using palladium catalysts. This approach not only simplifies the synthesis process but also ensures high selectivity and efficiency.
The compound's stability under various conditions has also been a subject of recent research. Studies have shown that 2-(Aminomethyl)cyclopropyl 5-chlorophenol exhibits good thermal stability and resistance to oxidation, making it suitable for use in harsh chemical environments. Additionally, its reactivity towards nucleophilic substitution reactions has been explored, opening new avenues for its application in organic synthesis.
From an environmental standpoint, researchers have investigated the biodegradability of 2-(Aminomethyl)cyclopropyl 5-chlorophenol to assess its potential impact on ecosystems. Preliminary findings suggest that under aerobic conditions, the compound undergoes microbial degradation, reducing its persistence in the environment.
In conclusion, 2-(Aminomethyl)cyclopropyl 5-chlorophenol (CAS No. 1510016-12-2) is a multifaceted compound with a wide range of applications in both academic research and industrial settings. Its unique structure and reactivity make it an invaluable tool in organic synthesis and drug discovery. As research continues to uncover new properties and uses for this compound, its significance in the chemical sciences is expected to grow further.
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